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Abstract
Reltecimod is an investigational small synthetic peptide designed to modulate the host's

immune response in the face of a dysregulated acute inflammatory cascade. By targeting the

CD28 co-stimulatory pathway on T-lymphocytes, Reltecimod aims to attenuate the excessive

inflammation that can lead to organ dysfunction and failure in critical illnesses such as

necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury (SA-AKI).

This technical guide provides an in-depth overview of Reltecimod's mechanism of action, a

summary of key preclinical and clinical data, detailed experimental protocols from pivotal

studies, and visualizations of the modulated signaling pathways.

Introduction
Severe infections and trauma can trigger a hyperinflammatory response, often termed a

"cytokine storm," which can lead to widespread tissue damage and organ failure. Reltecimod
(formerly AB103) is a novel immunomodulatory agent that acts on a critical early step of the

host immune response. It is a rationally designed peptide that binds to the dimer interface of

the CD28 receptor on T-cells, thereby modulating, but not completely suppressing, the acute

inflammatory response.[1][2][3] This targeted modulation is intended to restore immune

homeostasis and prevent the deleterious consequences of an overactive immune system.
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Reltecimod has been investigated in late-stage clinical trials for NSTI and SA-AKI.[2][4] The

U.S. Food and Drug Administration (FDA) has granted Reltecimod Fast Track status and

Orphan Drug designation for the treatment of NSTI.[5]

Mechanism of Action: Modulating the CD28 Co-
stimulatory Pathway
T-cell activation is a central event in the adaptive immune response and requires two signals.

The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an

antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently

delivered through the interaction of the CD28 receptor on the T-cell with its ligands (CD80/B7-1

and CD86/B7-2) on the APC.

Reltecimod is a short-peptide mimetic of the CD28 costimulatory receptor that attenuates

CD28/B7-2 signaling.[2][3] By binding to the dimer interface of CD28, Reltecimod modulates

the co-stimulatory signal, leading to a downstream dampening of T-cell activation and

proliferation, and subsequently, a reduction in the production of pro-inflammatory cytokines.[1]

[2][3] This modulation helps to control the hyperinflammatory response seen in severe

infections.[2]

Signaling Pathway Modulation
The binding of CD80/CD86 to CD28 initiates a complex intracellular signaling cascade that

works in concert with TCR signaling to promote T-cell activation, survival, and cytokine

production. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)-Akt

pathway and the Ras-MAPK pathway, which ultimately lead to the activation of transcription

factors such as NF-κB and AP-1. These transcription factors drive the expression of genes

encoding pro-inflammatory cytokines like IL-2, IFN-γ, and TNF-α. Reltecimod's interaction with

CD28 is thought to interfere with the optimal assembly of the signaling complex, leading to a

tempered activation of these downstream pathways.
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Caption: Reltecimod's modulation of the CD28 co-stimulatory signaling pathway.

Preclinical Data
Reltecimod has been evaluated in various animal models of severe infection and sepsis,

where it has demonstrated a significant survival benefit and modulation of the inflammatory

response.[2]

Murine Model of Lethal Infection (Cecal Ligation and
Puncture)
A key preclinical study evaluated the efficacy of Reltecimod in a cecal ligation and puncture

(CLP) mouse model, which mimics the complex polymicrobial infection seen in human sepsis.

The following tables summarize the key findings from this study. (Note: Specific quantitative

data on cytokine and leukocyte levels were not publicly available and are represented here as

trends observed in the studies).

Table 1: Survival Rate in CLP Mouse Model
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Treatment Group Dose
Timing of
Administration
(post-CLP)

Survival Rate (%)

Saline (Control) - 1-2 hours Significantly lower

Reltecimod (Single

Dose)
5 mg/kg 1-2 hours Significantly higher

Reltecimod (Two

Doses)
5 mg/kg

1-2 hours and 24

hours

Improved vs. Control,

but inferior to single

dose

Table 2: Effect of Single-Dose Reltecimod on Inflammatory Mediators (24 hours post-CLP)

Inflammatory Mediator Change vs. Control

Pro-inflammatory Cytokines

TNF-α Decreased

IL-6 Decreased

IFN-γ Decreased

Chemokines

MCP-1 (CCL2) Decreased

Leukocyte Subpopulations

Neutrophils Decreased

Lymphocytes Decreased

Data synthesized from publicly available research abstracts which indicate a decrease but do

not provide specific quantitative values.[2]

The following is a generalized protocol for the CLP model used to evaluate Reltecimod.

Animal Model: Male BALB/c mice, 8-10 weeks old.
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Anesthesia: Isoflurane inhalation.

Surgical Procedure:

A 1-cm midline laparotomy is performed to expose the cecum.

The cecum is ligated with a suture at a predetermined distance from the distal end to

induce a specific severity of sepsis.

The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-

gauge) to allow for the leakage of fecal content into the peritoneum.

A small amount of fecal matter is extruded to ensure patency.

The cecum is returned to the abdominal cavity, and the incision is closed in two layers.

Treatment:

Reltecimod (5 mg/kg) or saline is administered intravenously 1-2 hours after the CLP

procedure.

Post-operative Care:

Fluid resuscitation with pre-warmed saline is administered subcutaneously.

Animals are monitored for survival and clinical signs of sepsis.

Sample Collection and Analysis:

Blood samples are collected at specified time points (e.g., 24 hours) for

cytokine/chemokine analysis (e.g., ELISA or multiplex assay) and leukocyte profiling (e.g.,

flow cytometry).
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Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.
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In Vitro T-Cell Activation and Proliferation Assay
In vitro assays are crucial for elucidating the direct effects of Reltecimod on T-cell function.

The following is a representative protocol for assessing the impact of Reltecimod on T-cell

proliferation.

Cell Isolation:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using

Ficoll-Paque density gradient centrifugation.

Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified

population is desired.

Cell Culture:

Culture T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum,

penicillin-streptomycin, and L-glutamine.

Assay Setup:

Plate T-cells in 96-well plates.

Pre-treat cells with varying concentrations of Reltecimod or a vehicle control.

Stimulate T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and

proliferation.

Proliferation Measurement:

After a defined incubation period (e.g., 72-96 hours), assess T-cell proliferation using one

of the following methods:

[³H]-thymidine incorporation: Pulse cells with [³H]-thymidine for the final 18 hours of

culture and measure radioactivity as an indicator of DNA synthesis.
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CFSE or other cell proliferation dyes: Label cells with a fluorescent dye that is diluted

with each cell division and analyze by flow cytometry.

Data Analysis:

Calculate the proliferation index or the percentage of divided cells for each treatment

condition.
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Caption: Workflow for an in vitro T-cell proliferation assay with Reltecimod.
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Clinical Data: The ACCUTE Phase 3 Trial
The ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections)

trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study designed to

evaluate the efficacy and safety of Reltecimod in patients with NSTI.[6]

Study Design and Endpoints
Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[6]

Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo, administered

during or shortly after surgical debridement, in addition to standard of care.[6][7]

Primary Endpoint: A clinical composite endpoint (Necrotizing Infection Clinical Composite

Endpoint - NICCE) that evaluated both local and systemic components of NSTI, including

resolution of organ dysfunction/failure.[8]

Key Clinical Outcomes
The following table summarizes the key efficacy results from the ACCUTE trial.

Table 3: Efficacy Outcomes in the ACCUTE Phase 3 Trial

Outcome
Patient
Population

Reltecimod
(%)

Placebo (%) p-value

Resolution of

Organ

Dysfunction by

Day 14

Modified Intent-

to-Treat (mITT)
65.1 52.6 0.041

Clinically

Evaluable (CE)
70.9 53.4 0.005

NICCE Primary

Composite

Endpoint

Success

mITT 48.6 39.9 0.135

CE 54.3 40.3 0.039
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Data sourced from the Annals of Surgery publication of the ACCUTE trial results.[6][8]

The results indicated that while the primary composite endpoint did not reach statistical

significance in the mITT population, a key component of the composite, the resolution of organ

dysfunction, was significantly improved with Reltecimod treatment.[8] This finding is

particularly important as the resolution of organ dysfunction is associated with improved long-

term survival in patients with severe infections.[8]

Conclusion
Reltecimod represents a targeted immunomodulatory approach for the management of severe

inflammatory conditions. By modulating the CD28 co-stimulatory pathway, it has the potential to

attenuate the dysregulated immune response that drives organ dysfunction in diseases like

NSTI. Preclinical data have demonstrated a survival benefit and a dampening of the

inflammatory response in relevant animal models. The Phase 3 ACCUTE trial has provided

clinical evidence for its role in promoting the resolution of organ dysfunction. Further research

and clinical development will continue to define the therapeutic role of Reltecimod in critically

ill patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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